4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide
CAS No.:
Cat. No.: VC16353674
Molecular Formula: C15H11BrClNO3
Molecular Weight: 368.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11BrClNO3 |
|---|---|
| Molecular Weight | 368.61 g/mol |
| IUPAC Name | 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide |
| Standard InChI | InChI=1S/C15H11BrClNO3/c16-11-5-1-10(2-6-11)14(20)18-15(21)13(19)9-3-7-12(17)8-4-9/h1-8,15,21H,(H,18,20) |
| Standard InChI Key | UOTUZQGYMONCPX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C(NC(=O)C2=CC=C(C=C2)Br)O)Cl |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Formula
The systematic name 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide reflects its molecular architecture:
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Benzamide backbone: A benzene ring substituted with a bromine atom at the para-position (C4) and an amide group (-CONH-) at C1.
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N-substituent: A 2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl group, comprising a chlorinated phenyl ring, a ketone (oxo) group, and a hydroxyl group on adjacent carbons.
Molecular Formula:
Molecular Weight: 369.62 g/mol (calculated from atomic masses).
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is unavailable, analogs like (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide ( ) provide a framework for understanding its solid-state behavior. In such structures:
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Hydrogen bonding: Dominates packing arrangements, with C–H···N and C–H···O interactions forming infinite chains or ring motifs .
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Hirshfeld surface analysis: Predicts that H···H (44.1%) and H···C/C···H (15.3%) interactions would dominate, similar to related benzamides .
Synthesis and Reaction Pathways
Proposed Synthetic Routes
The synthesis of 4-bromo-N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide likely involves multi-step strategies inspired by analogous compounds:
Route 1: Acyl Thiourea Intermediate
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Formation of 4-bromobenzoyl isothiocyanate: React 4-bromobenzoyl chloride with potassium thiocyanate in dry acetone .
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Coupling with 2-amino-1-(4-chlorophenyl)-2-hydroxyethanone: Introduce the hydroxy-oxoethylamine derivative to form a thiourea intermediate.
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Cyclization and dehydration: Under nitrogen atmosphere, promote intramolecular cyclization to yield the target compound .
Route 2: Direct Amidation
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Activation of 4-bromobenzoic acid: Convert to 4-bromobenzoyl chloride using thionyl chloride.
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Reaction with 2-amino-1-(4-chlorophenyl)-2-hydroxyethanone: Perform in dichloromethane with triethylamine as a base, analogous to methods for 4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide.
Key Challenges:
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Moisture sensitivity: Requires anhydrous conditions to prevent hydrolysis of intermediates .
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Steric hindrance: The bulky 4-chlorophenyl group may slow amidation, necessitating elevated temperatures or prolonged reaction times.
Physicochemical Properties
Spectral Characterization
Hypothetical data based on related compounds:
| Spectrum | Key Peaks |
|---|---|
| NMR | - 8.0–7.4 ppm (aromatic H, Br-C6H4 and Cl-C6H4) |
| - 6.2 ppm (OH, broad singlet) | |
| - 4.5–4.3 ppm (CH2, multiplet) | |
| NMR | - 167.5 ppm (amide carbonyl) |
| - 170.2 ppm (ketone carbonyl) | |
| - 135–125 ppm (aromatic carbons) | |
| IR | - 3280 cm (O–H stretch) |
| - 1680 cm (C=O, amide and ketone) |
Solubility and Stability
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Solubility: Low in water due to hydrophobic aryl groups; soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under acidic/basic conditions; store at 2–8°C under inert atmosphere.
Biological Activity and Mechanism
Hypothesized Enzyme Inhibition
Analogous benzamides exhibit elastase inhibition (IC = 1.21 µM) , suggesting potential for this compound to target serine proteases. Key interactions may include:
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Halogen bonding: Bromine and chlorine atoms with enzyme active sites.
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Hydrogen bonding: Hydroxyl and carbonyl groups stabilizing inhibitor-enzyme complexes.
Applications and Comparative Analysis
Pharmaceutical Intermediate
The compound’s bifunctional groups (Br, Cl, OH) make it a candidate for:
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Suzuki-Miyaura coupling: To generate biaryl derivatives for drug discovery .
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Prodrug development: Hydroxyl group facilitates conjugation with esterase-sensitive moieties.
Comparison with Analogues
Future Directions
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